molecular formula C5H12ClN5 B1383726 5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride CAS No. 2060052-70-0

5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride

Cat. No.: B1383726
CAS No.: 2060052-70-0
M. Wt: 177.63 g/mol
InChI Key: GTXQKJRBLFMPDF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formamide under acidic conditions.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties, making it a promising lead compound for developing new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the aminomethyl and dimethylamine groups.

    5-(Aminomethyl)-1,2,4-triazole: Similar to the compound but without the N,N-dimethyl substitution.

    N,N-Dimethyl-1,2,4-triazole: Lacks the aminomethyl group but contains the dimethylamine substitution.

Uniqueness

5-(Aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride is unique due to the presence of both the aminomethyl and N,N-dimethyl groups. These functional groups confer distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(aminomethyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5.ClH/c1-10(2)5-7-4(3-6)8-9-5;/h3,6H2,1-2H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXQKJRBLFMPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride
Reactant of Route 2
5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride
Reactant of Route 3
5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride
Reactant of Route 4
5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride
Reactant of Route 5
5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride
Reactant of Route 6
5-(aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine hydrochloride

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